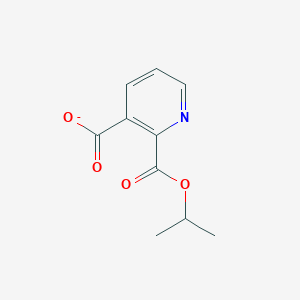![molecular formula C6H9ClN4 B1149240 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride CAS No. 157327-52-1](/img/structure/B1149240.png)
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride (6,7-DHPPD) is a synthetic compound that has gained considerable attention in recent years due to its potential to be used in a variety of scientific applications. 6,7-DHPPD is a small molecule that has a molecular weight of about 200 Daltons. It is an aromatic compound with a pyrrolo[3,4-d]pyrimidine core, and it has been used in a variety of scientific research applications.
科学的研究の応用
Synthesis and Chemical Properties
Synthetic Routes and Derivatives : Research has led to the preparation of new types of compounds in the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine series, including 6-acyl derivatives and various hydroxy, mercapto, amino derivatives. These compounds are synthesized from intermediates such as 4-cyano- or 4-carbethoxy-1-acyl-3-amino-3-pyrroline, demonstrating the chemical versatility and synthetic accessibility of the pyrrolopyrimidine scaffold (Sheradsky & Southwick, 1967).
Antiviral Activity : Derivatives of pyrrolo[3,4-d]pyrimidine have shown antiviral activities, notably against HSV1 and HSV2 in cell culture. This highlights the potential of these compounds in the development of new antiviral drugs (Legraverend et al., 1985).
Biological Activities and Potential Applications
Kinase Research : Pyrrolo[3,4-d]pyrimidin-6-ones have been applied in kinase research, indicating their utility as scaffolds for the development of kinase inhibitors. These compounds can play a significant role in targeted cancer therapies and other diseases where kinase activity is dysregulated (Cheung et al., 2001).
Neurotropic Activity : Some pyrrolopyrimidin-4-ones have shown neurotropic activity, suggesting potential applications in the treatment of neurological disorders. These findings pave the way for further research into their mechanism of action and therapeutic potential (Zaliznaya et al., 2020).
Antifolate Activity : Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, making them potential candidates for anticancer agents. This research demonstrates the ability of these compounds to overcome resistance and reduce toxicity compared to existing treatments (Gangjee et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride involves the reaction of 2-amino-4,5,6,7-tetrahydro-5H-pyrrolo[3,4-d]pyrimidine with hydrochloric acid.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydro-5H-pyrrolo[3,4-d]pyrimidine", "Hydrochloric acid" ], "Reaction": [ "To a solution of 2-amino-4,5,6,7-tetrahydro-5H-pyrrolo[3,4-d]pyrimidine in water, add hydrochloric acid.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with water and dry to obtain 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride." ] } | |
| 157327-52-1 | |
分子式 |
C6H9ClN4 |
分子量 |
172.61 g/mol |
IUPAC名 |
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H8N4.ClH/c7-6-9-2-4-1-8-3-5(4)10-6;/h2,8H,1,3H2,(H2,7,9,10);1H |
InChIキー |
IBODCRGNLKYVGC-UHFFFAOYSA-N |
SMILES |
C1C2=CN=C(N=C2CN1)N.Cl.Cl |
正規SMILES |
C1C2=CN=C(N=C2CN1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


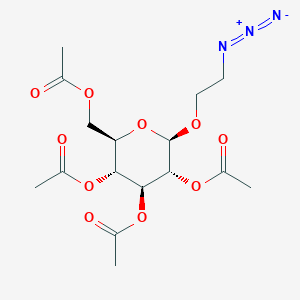
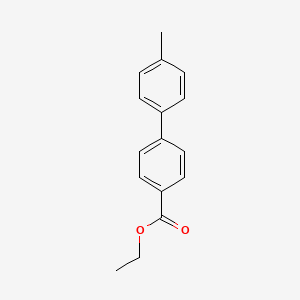

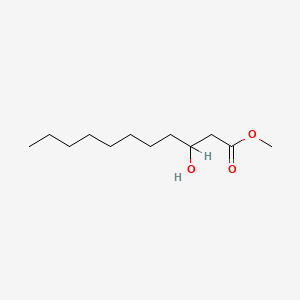
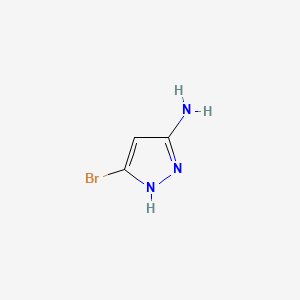
![6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride](/img/structure/B1149168.png)
![(3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1149172.png)
